N-(dibenzo[b,d]furan-3-yl)-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(dibenzo[b,d]furan-3-yl)-3,4-dimethylbenzamide is a complex organic compound that features a dibenzofuran moiety linked to a dimethylbenzamide group Dibenzofuran is a heterocyclic aromatic compound with two benzene rings fused to a central furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(dibenzo[b,d]furan-3-yl)-3,4-dimethylbenzamide typically involves the following steps:
Formation of Dibenzofuran Core: Dibenzofuran derivatives are often prepared from substituted phenols via O-arylation reactions followed by cyclization of diaryl ethers.
Amidation Reaction: The dibenzofuran core is then reacted with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(dibenzo[b,d]furan-3-yl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Electrophilic Substitution: The aromatic rings in the dibenzofuran moiety can participate in electrophilic substitution reactions such as halogenation and nitration.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form corresponding amines.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Major Products
Halogenation: Halogenated dibenzofuran derivatives.
Reduction: Amino derivatives of dibenzofuran.
Oxidation: Carboxylated dibenzofuran derivatives.
Scientific Research Applications
N-(dibenzo[b,d]furan-3-yl)-3,4-dimethylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(dibenzo[b,d]furan-3-yl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound with similar structural features but lacking the benzamide group.
Dibenzo[b,d]thiophene: A sulfur analog of dibenzofuran with different electronic properties.
Carbazole: A nitrogen analog with distinct chemical reactivity.
Uniqueness
N-(dibenzo[b,d]furan-3-yl)-3,4-dimethylbenzamide is unique due to the presence of both the dibenzofuran and benzamide moieties, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H17NO2 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-dibenzofuran-3-yl-3,4-dimethylbenzamide |
InChI |
InChI=1S/C21H17NO2/c1-13-7-8-15(11-14(13)2)21(23)22-16-9-10-18-17-5-3-4-6-19(17)24-20(18)12-16/h3-12H,1-2H3,(H,22,23) |
InChI Key |
QZUQEOZYJXSXRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.